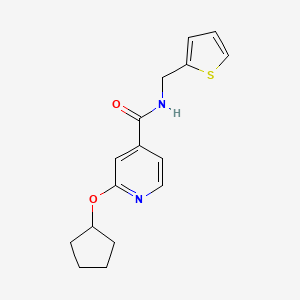![molecular formula C14H19N3O3S2 B2744104 N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide CAS No. 642977-22-8](/img/structure/B2744104.png)
N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” is a compound that has been synthesized and studied for its inhibitory effects on certain enzymes . It is part of a library of structurally diverse amides synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .
Synthesis Analysis
The synthesis of “this compound” involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This process results in a library of structurally diverse amides .Molecular Structure Analysis
The molecular structure of “this compound” is complex and diverse, as it is part of a library of structurally diverse amides . The exact structure would depend on the specific acyl chlorides used in the synthesis .Chemical Reactions Analysis
The “this compound” compounds have been studied for their inhibitory effects on certain enzymes . They have been found to display better inhibition against certain human carbonic anhydrases compared with acetazolamide (AAZ) as the control drug .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. As it is part of a library of structurally diverse amides, these properties could vary widely .科学的研究の応用
Synthesis and Characterization
N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide and its derivatives have been a subject of study in the synthesis and characterization of various compounds. For instance, Ozer et al. (2009) synthesized and characterized N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes, which included analysis through elemental analyses, FT-IR, and NMR methods. They found that the cyclohexane ring in these compounds adopts a chair conformation, indicating a specific molecular structure (Ozer et al., 2009).
Pharmacological Potential
The pharmacological potential of this compound derivatives has been explored in various studies. Saeed et al. (2021) synthesized a series of these derivatives, examining their potential as inhibitors of carbonic anhydrase and 15-lipoxygenase enzymes. They found significant activity against these enzymes, suggesting potential therapeutic applications (Saeed et al., 2021).
Corrosion Inhibition
This compound derivatives have also been studied for their applications in corrosion inhibition. Esmaeili et al. (2016) investigated the corrosion behavior of these compounds on carbon steel in hydrochloric acid solutions, finding them to act as mixed inhibitors. This suggests their potential use in protecting metals from corrosion (Esmaeili et al., 2016).
Inhibitory Activity in Enzymes
The inhibitory activity of this compound derivatives against enzymes has been a focus of several studies. Tuğrak et al. (2020) synthesized novel compounds with these structures and tested them as inhibitors of human carbonic anhydrase enzymes. They found varying degrees of inhibitory activity, which could have implications for treating conditions like glaucoma (Tuğrak et al., 2020).
Crystal Structure Analysis
Analysis of the crystal structures of this compound derivatives has provided insights into their molecular conformations. Ozer et al. (2021) characterized N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide using single crystal X-ray diffraction, revealing details about intramolecular and intermolecular hydrogen bonding in these compounds (Ozer et al., 2021).
作用機序
特性
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,19,20)(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULGDQCQOZORRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

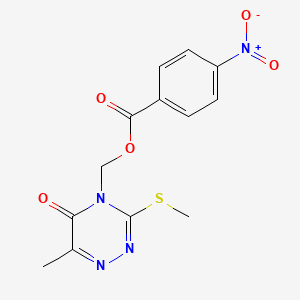
![2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2744026.png)

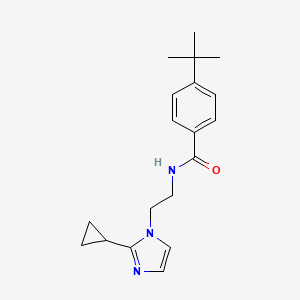

![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)
![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)
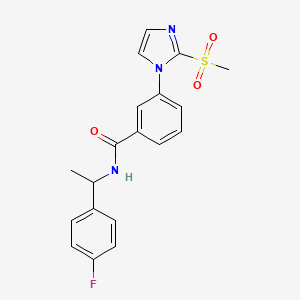
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)
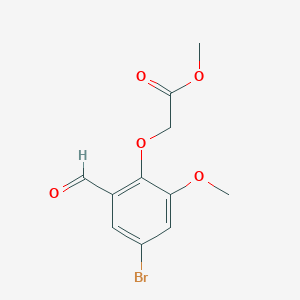

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)
